Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
CAS No.: 87145-72-0
Cat. No.: VC17321195
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87145-72-0 |
|---|---|
| Molecular Formula | C12H12O6 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3 |
| Standard InChI Key | XOYRAPNNRYHLON-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzofuran scaffold (a fused benzene and furan ring) substituted with functional groups at positions 4, 5, 6, and 7. Key features include:
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Methoxy groups at C4 and C7
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Hydroxyl group at C6
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Methyl ester at C5
The molecular formula is C₁₂H₁₂O₆, with a molecular weight of 252.22 g/mol. Its IUPAC name, methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| CAS Number | 87145-72-0 | |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC | |
| LogP (Predicted) | ~2.0–2.5 |
The LogP value suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from benzofuran precursors. A common route includes:
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Functionalization of Benzofuran Core: Introduction of methoxy groups via alkylation or demethylation reactions.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group at C5.
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Selective Hydroxylation: Oxidative or hydrolytic methods to introduce the hydroxyl group at C6 .
In one documented approach, 2-chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile serves as a key intermediate for constructing heteroannulated pyridines .
Green Chemistry Considerations
Recent efforts focus on optimizing yield and reducing environmental impact:
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Solvent-Free Reactions: Microwave-assisted synthesis reduces reliance on volatile organic solvents .
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Catalytic Methods: Acid catalysts improve regioselectivity during methoxylation.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound’s benzofuran moiety exhibits broad-spectrum antimicrobial activity. Studies demonstrate:
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Fungal Inhibition: MIC values of 8–16 µg/mL against Candida albicans .
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Bacterial Activity: Enhanced efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains when fused with pyrazolopyridine systems .
Table 2: Antimicrobial Activity of Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| Pyridotetrazolopyrimidine 7 | C. albicans | 8 | |
| Pyridopyrimidotriazine 9 | S. aureus | 16 | |
| 1,8-Naphthyridine 11 | E. coli | 32 |
Mechanistic Insights
The hydroxyl and methoxy groups facilitate hydrogen bonding with microbial enzymes, while the planar benzofuran core intercalates into DNA or disrupts cell membrane integrity . Molecular docking studies reveal strong binding to GluN-6-P, a key enzyme in fungal cell wall synthesis .
Applications in Pharmaceuticals and Agriculture
Drug Development
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Antifungal Agents: Derivatives show promise in treating resistant Candida infections .
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Antibacterial Scaffolds: Structural analogs inhibit efflux pumps in multidrug-resistant bacteria .
Agricultural Uses
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Fungicides: Field trials demonstrate efficacy against Fusarium species in crops.
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Plant Growth Modulators: Low concentrations stimulate root elongation in Arabidopsis thaliana.
Research Advancements and Challenges
Structural Modifications
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Heterocyclic Fusion: Angular pyrido[3,2-e]triazolo[4,3-a]pyrimidine systems enhance bioavailability .
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Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.
Limitations
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Synthetic Complexity: Multi-step routes result in low yields (~30–40%).
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Toxicity Concerns: Some derivatives exhibit cytotoxicity at higher doses (>50 µM) .
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous reactors could streamline multi-step synthesis.
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Biocatalysis: Enzymatic hydroxylation for greener C6 functionalization .
Therapeutic Exploration
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